Cas no 29334-19-8 ((4-bromophenyl)-(2-methoxyphenyl)methanol)

(4-Bromophenyl)-(2-methoxyphenyl)methanol is a chiral benzhydrol derivative featuring both bromo and methoxy functional groups, making it a versatile intermediate in organic synthesis. Its distinct structure enables applications in asymmetric catalysis, pharmaceutical research, and the development of liquid crystals or advanced materials. The bromophenyl moiety offers a handle for further functionalization via cross-coupling reactions, while the methoxyphenyl group enhances solubility and electronic properties. This compound’s stereogenic center allows for enantioselective transformations, useful in fine chemical production. High purity grades are available to meet rigorous research and industrial demands, ensuring reproducibility in complex synthetic pathways. Its stability under standard conditions facilitates handling and storage.
(4-bromophenyl)-(2-methoxyphenyl)methanol structure
29334-19-8 structure
Product Name:(4-bromophenyl)-(2-methoxyphenyl)methanol
CAS No:29334-19-8
MF:C14H13BrO2
MW:293.155823469162
MDL:MFCD11096300
CID:2927892
Update Time:2025-06-29

(4-bromophenyl)-(2-methoxyphenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-bromophenyl)-(2-methoxyphenyl)methanol
    • MDL: MFCD11096300
    • Inchi: 1S/C14H13BrO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9,14,16H,1H3
    • InChI Key: KFWBRLAXHSSJCN-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(Br)C=C1)(C1=CC=CC=C1OC)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3

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(4-bromophenyl)-(2-methoxyphenyl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:29334-19-8)(4-bromophenyl)-(2-methoxyphenyl)methanol
Order Number:A1149407
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:10
Price ($):397.0
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Additional information on (4-bromophenyl)-(2-methoxyphenyl)methanol

Introduction to (4-bromophenyl)-(2-methoxyphenyl)methanol (CAS No. 29334-19-8)

(4-bromophenyl)-(2-methoxyphenyl)methanol, with the CAS number 29334-19-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a methanol substituent and two aromatic rings, has garnered attention due to its structural complexity and potential biological activities. The presence of both a bromine atom and a methoxy group on the aromatic rings introduces unique reactivity, making it a valuable intermediate in synthetic chemistry.

The compound's structure consists of a benzene ring substituted with a bromine atom at the 4-position and another benzene ring substituted with a methoxy group at the 2-position, connected by a methanol functional group. This arrangement imparts distinct electronic properties, influencing its interactions with biological targets. The bromine atom, in particular, makes it a versatile precursor for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

In recent years, there has been growing interest in exploring the pharmacological potential of (4-bromophenyl)-(2-methoxyphenyl)methanol. Its dual aromatic system suggests possible applications in drug discovery, particularly in the development of small-molecule inhibitors targeting various enzymes and receptors. For instance, studies have indicated that similar aromatic structures may interact with kinases and other signaling proteins, which are crucial in pathways related to cancer and inflammatory diseases.

One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. The methanol group provides a handle for further derivatization, allowing chemists to modify its properties while retaining the core structure. This flexibility has led to several innovative synthetic strategies aimed at optimizing bioavailability and target specificity. Researchers have employed computational methods to predict how modifications to this molecule might affect its binding affinity and metabolic stability.

Recent advancements in crystallography have also provided insights into the molecular interactions of (4-bromophenyl)-(2-methoxyphenyl)methanol. High-resolution structures of protein-ligand complexes have revealed how this compound can fit into binding pockets, offering a rational basis for designing more potent derivatives. These structural insights are particularly valuable in the context of fragment-based drug design, where small molecules like this one serve as starting points for larger, more complex drug candidates.

The synthesis of (4-bromophenyl)-(2-methoxyphenyl)methanol presents an interesting challenge due to its complex architecture. Traditional synthetic routes often involve multi-step sequences involving bromination, methylation, and coupling reactions. However, recent developments in catalytic methods have enabled more efficient pathways. For example, palladium-catalyzed cross-coupling reactions now allow for direct construction of the aromatic core without excessive byproducts.

The compound's stability under various conditions is another critical consideration. While it is generally stable under inert atmospheres, its reactivity can be influenced by moisture and light exposure. Therefore, storage conditions must be carefully controlled to maintain its integrity. This has implications for both industrial-scale production and laboratory-scale research, necessitating robust protocols for handling and purification.

From a commercial perspective, (4-bromophenyl)-(2-methoxyphenyl)methanol is an important intermediate for specialty chemicals manufacturers. Its demand is driven by its utility in producing high-value pharmaceuticals and agrochemicals. Companies specializing in fine chemicals have invested in optimizing its synthesis to meet market needs while adhering to environmental and safety regulations.

The future prospects for this compound are promising, with ongoing research exploring new applications in areas such as materials science and nanotechnology. Its unique electronic properties make it a candidate for use in organic electronics, where it could contribute to the development of novel materials with enhanced functionality.

In conclusion, (4-bromophenyl)-(2-methoxyphenyl)methanol (CAS No. 29334-19-8) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its structural features enable diverse chemical modifications, making it a valuable tool for drug discovery and synthetic chemistry. As research continues to uncover new ways to leverage its properties, this molecule is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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(CAS:29334-19-8)(4-bromophenyl)-(2-methoxyphenyl)methanol
A1149407
Purity:99%
Quantity:1g
Price ($):397.0
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